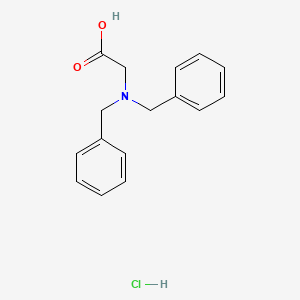

N,N-Dibenzylglycine

Description

Significance of N,N-Dibenzylglycine as a Versatile Synthetic Building Block

This compound serves as a highly versatile building block in organic synthesis. chemimpex.com Its esters, in particular, are valuable precursors for creating a variety of α-amino acid derivatives. scirp.org Through deprotonation, the α-carbon of this compound esters becomes nucleophilic, allowing it to react with various electrophiles in alkylation and condensation reactions. scirp.org This reactivity provides a streamlined pathway to more complex molecules. chemimpex.com

A significant advancement in the use of this compound derivatives is the application of the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This methodology allows for the introduction of various aryl groups onto the dibenzylglycine moiety, generating a diverse library of derivatives. nih.gov This "Building Block Approach" is particularly useful for applications in combinatorial synthesis and in quantitative structure-activity relationship (QSAR) studies, which are crucial in drug discovery and development. nih.gov The ability to systematically modify the structure of this compound highlights its importance as an adaptable scaffold in modern synthetic chemistry. nih.govnih.gov

Table 1: Synthetic Reactions Involving this compound Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Alkylation | Deprotonation followed by electrophiles | α-Amino acid derivatives | Synthesis of complex amino acids | , scirp.org |

| Condensation | Deprotonation followed by electrophiles | α-Amino acid derivatives | Access to diverse molecular structures | |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Aryl-substituted Dbzg derivatives | Generation of molecular libraries for QSAR | nih.gov, nih.gov |

| Cyclopalladation | Pd(OAc)₂ | Acetate-bridged palladium complexes | Formation of organometallic complexes | researchgate.net |

Role in the Design and Synthesis of Conformationally Restricted Peptide Analogues

The incorporation of this compound (Dbzg) into peptide chains is a key strategy for creating conformationally restricted peptide analogues. nih.gov The presence of two bulky benzyl (B1604629) groups at the Cα-position introduces significant steric constraints, which severely limit the rotational freedom around the peptide backbone's dihedral angles (phi, φ, and psi, ψ). nih.govnih.gov This restriction helps to stabilize specific secondary structures, such as folded or extended conformations. scispace.com

Theoretical and experimental studies, including conformational energy computations, 1H NMR spectroscopy, and X-ray diffraction, have been employed to understand the structural propensities of the Dbzg residue. Quantum chemical calculations have shown that while numerous conformations are possible, only a few are energetically favorable at room temperature. nih.govscispace.com The most stable conformations are often the fully extended (C5) and the turn-like (C7) structures, which are stabilized by intramolecular hydrogen bonds. nih.govscispace.com In polar solvents like methanol (B129727) and water, the extended C5 conformation becomes the predominantly populated state. nih.gov This predictable conformational behavior is invaluable for the rational design of peptidomimetics, where a specific, rigid geometry is required for biological activity. The use of Dbzg allows for the study of phenomena such as π-π interactions within the peptide structure. nih.gov

Table 2: Conformational Preferences of this compound (Ac-Dbzg-NHMe model)

| Conformation Type | Defining Feature | Approximate Dihedral Angles (φ, ψ) | Stabilization Factor | Reference(s) |

|---|---|---|---|---|

| C5 | Five-membered hydrogen-bonded ring | ≈ 180°, 180° | Intramolecular hydrogen bond | nih.gov, scispace.com |

| C7 | Seven-membered hydrogen-bonded ring | ≈ -60°, 60° or ≈ 60°, -60° | Intramolecular hydrogen bond | nih.gov, scispace.com |

| α' | - | ≈ 180°, ±60° | - | nih.gov, scispace.com |

Historical Context and Evolution of Research on this compound

The investigation of N-benzylated amino acids has a history dating back several decades, with early patents describing the synthesis of N-benzyl and N,N-dibenzyl peptides as new and valuable compounds. google.com A 1960 patent, for instance, detailed the synthesis of this compound and its subsequent use in forming peptides, highlighting the advantageous solubility of their hydrochlorides in organic solvents, which facilitated purification. google.com

Early research in the 1980s focused on the fundamental reactivity of this compound esters, establishing their utility in alkylation and condensation reactions to form other α-amino acid derivatives. scirp.org This foundational work laid the groundwork for its use as a synthetic intermediate.

The turn of the 21st century saw significant advancements in the application of this compound. Researchers began to explore more sophisticated synthetic transformations, such as the Suzuki-Miyaura coupling reaction, to create highly functionalized derivatives. nih.gov This marked a shift towards using this compound as a versatile scaffold for combinatorial chemistry. nih.gov Concurrently, detailed conformational studies using computational and spectroscopic methods began to elucidate the structural impact of incorporating Dbzg into peptides, solidifying its role in the design of conformationally constrained peptidomimetics. nih.gov This evolution reflects a progression from basic synthesis to its rational application in complex molecular design and biochemical studies. nih.govchemimpex.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(dibenzylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJMHIJOGFDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215448 | |

| Record name | N,N-Dibenzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65130-70-3 | |

| Record name | N,N-Dibenzylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065130703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dibenzylglycine and Its Derivatives

Alkylation and Condensation Reactions of N,N-Dibenzylglycine Esters

The manipulation of this compound esters through alkylation and condensation represents a foundational approach to synthesizing a variety of α-amino acid derivatives. scirp.orgcapes.gov.brcapes.gov.br Central to this strategy is the reactivity of the α-carbon, which can be transformed into a nucleophile through deprotonation. researchgate.netresearchgate.net

The α-carbon of this compound esters can be readily deprotonated by a suitable base, creating a carbanion. This nucleophilic center is then susceptible to alkylation by various electrophiles, such as alkyl halides. researchgate.netresearchgate.net This process allows for the introduction of diverse substituents at the α-position, leading to the formation of a wide array of substituted α-amino acid derivatives. The reaction is a powerful tool for creating sterically hindered amino acids with tailored side chains.

Following deprotonation, the ester enolate of this compound can participate in condensation reactions. researchgate.net This reactivity allows for the formation of new carbon-carbon bonds at the α-position, enabling the synthesis of more complex α-amino acid structures. These condensation reactions are crucial for building the backbones of non-proteinogenic amino acids and peptide mimetics. scirp.org

Deprotonation-Induced α-Carbon Alkylation

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like this compound derivatives from simple starting materials in a single step.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and provides a direct route to N-alkylated α,α-dialkylglycine derivatives. mdpi.comnih.gov This one-pot reaction combines an amine, a ketone, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. acs.orgnih.gov Specifically, when a primary amine, a ketone, an α-amino acid (as the carboxylic acid component), and an isocyanide are used, the resulting product is an N-alkylated α,α-dialkylglycine derivative. mdpi.com The significant steric hindrance of these products can be overcome by the convergent nature of the Ugi reaction. mdpi.comnih.gov

A library of N-alkylated α,α-dialkylglycine derivatives has been synthesized using this method, demonstrating its broad scope. nih.govdntb.gov.ua The reaction accommodates various amines, ketones, and protected α-amino acids, highlighting its versatility. mdpi.com

Table 1: Examples of N-Alkylated α,α-Dialkylglycine Derivatives Synthesized via Ugi-4CR This table is interactive. Users can sort and filter the data.

| Amine Component | Ketone Component | Carboxylic Acid Component | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Acetone | Fmoc-Gly-OH | 85 | mdpi.com |

| 4-Methoxyaniline | Acetone | Fmoc-Gly-OH | 91 | mdpi.com |

| Benzylamine | Acetone | Fmoc-Gly-OH | 75 | mdpi.com |

| Aniline | Cyclohexanone | Fmoc-Gly-OH | 88 | mdpi.com |

| Benzylamine | Cyclopentanone | Cbz-Gly-OH | 78 | mdpi.comnih.gov |

| 4-Fluoroaniline | Acetone | Fmoc-Ala-OH | 82 | nih.gov |

Yields are based on isolated products. Fmoc: 9-Fluorenylmethoxycarbonyl, Cbz: Carboxybenzyl.

The adducts from Ugi and related Passerini reactions are not merely final products but can serve as versatile intermediates. A notable feature of the sterically hindered N-alkylated α,α-dialkylglycine derivatives produced by the Ugi reaction is the susceptibility of their C-terminal amide bond to acid-catalyzed cleavage (acidolysis). mdpi.comdntb.gov.ua This cleavage is believed to proceed through an oxazolonium ion intermediate, and its rate is influenced by the electronic and steric nature of the substituents. dntb.gov.ua This selective cleavage provides access to the corresponding C-terminal carboxylic acid, effectively yielding N-acyl-N,α,α-trialkyl or N-acyl-α,α-dialkyl glycines. acs.org

Similarly, adducts from the Passerini three-component reaction, which typically yield α-acyloxy carboxamides, can undergo post-condensation modifications. researchgate.netnih.gov Strategies involving the selective cleavage or rearrangement of these adducts open pathways to highly functionalized amino acid derivatives. researchgate.netresearchgate.net For instance, oxidative cleavage of Ugi and Passerini adducts using copper catalysts has been developed to produce α-ketoamides, which are valuable precursors in organic synthesis. researchgate.net

Ugi Four-Component Reaction (U-4CR) for N-Alkylated α,α-Dialkylglycine Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, and it has been successfully applied to the synthesis of functionalized this compound derivatives. princeton.edunih.gov

A prime example is the use of the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction has been employed to introduce a variety of aryl groups into a dibenzylglycine scaffold. nih.gov Starting with a dibenzylglycine derivative containing a halogenated aromatic ring (e.g., p-bromobenzyl), the Suzuki-Miyaura reaction with different boronic acids allows for the synthesis of a library of C(α,α)-dibenzylglycine (Dbzg) derivatives with diverse biaryl side chains. nih.gov This "building block" approach is highly valuable for creating analogues for structure-activity relationship (SAR) studies. nih.gov

However, the application of transition metal catalysis is not without limitations. In a study on tandem palladium and isothiourea relay catalysis for the synthesis of α-amino acid derivatives, this compound ester was found to be an unreactive substrate under the tested conditions. acs.org This highlights that the success of a specific catalytic system is highly dependent on the substrate's structure and reactivity.

Table 2: Synthesis of Dibenzylglycine Derivatives via Suzuki-Miyaura Coupling This table is interactive. Users can sort and filter the data.

| Starting Material | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2-(N-acetyl-N-(4-bromobenzyl)amino)-2-(4-bromobenzyl)acetate | 4-Methoxyphenylboronic acid | Ethyl 2-(N-acetyl-N-(4'-methoxy-[1,1'-biphenyl]-4-ylmethyl)amino)-2-(4'-methoxy-[1,1'-biphenyl]-4-ylmethyl)acetate | 75 | nih.gov |

| Ethyl 2-(N-acetyl-N-(4-bromobenzyl)amino)-2-(4-bromobenzyl)acetate | 3-Thienylboronic acid | Ethyl 2-(N-acetyl-N-(4-(thiophen-3-yl)benzyl)amino)-2-(4-(thiophen-3-yl)benzyl)acetate | 68 | nih.gov |

Suzuki-Miyaura Coupling for Highly Functionalized Dibenzylglycine Derivatives

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of highly functionalized Cα,α-dibenzylglycine (Dbzg) derivatives, allowing for the introduction of a wide range of aryl groups onto the dibenzylglycine scaffold. google.comgoogle.com This "building block" approach facilitates the generation of diverse libraries of Dbzg derivatives that are valuable for applications in combinatorial synthesis and quantitative structure-activity relationship (QSAR) studies. google.com

A key strategy involves the initial preparation of a diiodo-substituted dibenzylglycine derivative, which then serves as a versatile platform for subsequent Suzuki-Miyaura coupling reactions. The synthesis typically begins with the alkylation of ethyl isocyanoacetate with p-iodobenzyl bromide under phase-transfer catalysis (PTC) conditions. This is followed by protection of the amino group, for instance with a Boc (tert-butyloxycarbonyl) group, to yield the key diiodo N-Boc protected precursor. google.com

This diiodo compound can then be subjected to Suzuki-Miyaura coupling with various arylboronic acids. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. This methodology allows for the efficient synthesis of biaryl derivatives of dibenzylglycine in good yields. google.com

Table 1: Suzuki-Miyaura Coupling of Diiodo-N-Boc-dibenzylglycine Derivative with Arylboronic Acids google.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 82 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 78 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 75 |

Enantioconvergent Nickel-Catalyzed Cross-Coupling for Protected α-Amino Acids

A significant advancement in the synthesis of chiral α-amino acids involves the use of enantioconvergent nickel-catalyzed cross-coupling reactions. This methodology allows for the synthesis of protected unnatural α-amino acids from readily available racemic starting materials. walisongo.ac.id The reaction couples racemic alkyl electrophiles, such as α-haloglycine esters, with a variety of alkylzinc reagents in the presence of a chiral nickel catalyst. walisongo.ac.id

This approach is particularly powerful as it transforms a racemic mixture into a single, highly enantioenriched product. The reaction proceeds under mild conditions, is tolerant of air and moisture, and accommodates a broad range of functional groups. walisongo.ac.id The catalyst system typically consists of a nickel(II) source, like NiBr₂·glyme, and a chiral ligand. A notable example of a successful chiral ligand is a pybox (pyridine-bis(oxazoline)) derivative. walisongo.ac.id The reaction is generally performed at low temperatures, such as 0 °C, in a solvent like tetrahydrofuran (B95107) (THF). walisongo.ac.id

This method provides access to a wide array of protected unnatural α-amino acids with good yields and excellent enantioselectivities (ee).

Table 2: Enantioconvergent Nickel-Catalyzed Cross-Coupling of a Racemic α-Chloroglycine Ester

| Entry | Alkylzinc Reagent | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (CH₃)₂CHCH₂ZnI | NiBr₂·glyme / chiral pybox ligand | 0 | 84 | 97 |

| 2 | CH₃(CH₂)₅ZnI | NiBr₂·glyme / chiral pybox ligand | 0 | 75 | 95 |

| 3 | c-C₆H₁₁ZnI | NiBr₂·glyme / chiral pybox ligand | 0 | 78 | 96 |

| 4 | PhCH₂CH₂ZnI | NiBr₂·glyme / chiral pybox ligand | 0 | 81 | 94 |

Synthesis of Specialized this compound Precursors and Analogues

The chemical versatility of this compound extends to its role as a starting material for various specialized precursors and structurally unique analogues. These compounds are valuable intermediates in organic synthesis.

Preparation of N-Chloromethyldibenzylamine Hydrochloride from this compound

N-Chloromethyldibenzylamine hydrochloride is a key precursor to the N,N-dibenzyliminium salt. It can be synthesized from this compound hydrochloride. The conversion of the carboxylic acid functionality to an acid chloride, which then undergoes decarboxylation and chlorination, is achieved using potent chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂). This reaction typically affords the desired product in good yields.

The general principle for converting an amino acid hydrochloride to its corresponding acid chloride hydrochloride involves treatment with a strong chlorinating agent. For instance, the synthesis of D-(-)-phenylglycine chloride hydrochloride is achieved by reacting D-(-)-phenylglycine hydrochloride with PCl₅ in a suitable solvent. A similar principle applies to the synthesis of N-Chloromethyldibenzylamine Hydrochloride from this compound hydrochloride. The reaction with oxalyl chloride proceeds via the formation of an intermediate acyl chloride, which upon loss of carbon monoxide and carbon dioxide, and subsequent reaction with chloride, yields the final product.

Synthesis of Dibenzocyclobutenylglycine Derivatives

Structurally unique analogues of dibenzylglycine, such as dibenzocyclobutenylglycine derivatives, can be synthesized to explore constrained peptide conformations. A viable method for their preparation is the dialkylation of ethyl isocyanoacetate. In this approach, a suitable benzocyclobutene-derived dihalide is used as the alkylating agent.

The reaction is typically carried out using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The ethyl isocyanoacetate acts as a glycine (B1666218) anion equivalent, and undergoes sequential alkylation with the dibenzocyclobutene precursor to form the desired α,α-disubstituted amino acid ester.

Approaches to N-Benzylated Peptides Incorporating this compound

N-benzylated amino acids are important building blocks for the synthesis of peptidomimetics with modified properties. A direct approach to incorporate this compound into a peptide chain involves the use of its activated acid form. Specifically, the hydrochloride of the acid chloride of this compound can be condensed with the hydrochloride of an amino acid ester. This method leads to the formation of a peptide bond where the nitrogen atom of the this compound residue remains benzylated. This process offers a route to N,N-dibenzylated peptides, which can exhibit unique conformational and biological properties.

The synthesis of N-substituted glycine oligomers, also known as peptoids, often employs solid-phase synthesis (SPPS) techniques. While not a direct synthesis of this compound containing peptides, the methodologies used for peptoid synthesis, such as the sub-monomer method involving sequential acylation with a haloacetic acid and displacement with a primary amine, provide a conceptual framework for the assembly of N-substituted peptide chains on a solid support.

Elucidation of Reaction Mechanisms and Pathways Involving N,n Dibenzylglycine

Mechanisms of α-Carbon Reactivity

The α-carbon of N,N-dibenzylglycine, situated between a carboxylic acid group and a tertiary amine, is amenable to both deprotonation-based and radical-mediated functionalization.

The α-hydrogen of this compound esters is acidic enough to be removed by a strong, non-nucleophilic base, leading to the formation of a glycine (B1666218) enolate. This enolate is a key nucleophilic intermediate for forming new carbon-carbon bonds at the α-position.

The general pathway for the alkylation of a glycine ester can be summarized as:

Enolate Formation: The glycine ester is treated with a strong base (e.g., LDA) to abstract the α-proton, forming a lithium enolate.

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide).

Product Formation: A new C-C bond is formed at the α-position, yielding the α-substituted amino acid derivative.

This methodology is not only used to synthesize this compound but also to further functionalize its derivatives.

Table 1: Reagents and Transformations in Deprotonation-Alkylation of Glycine Derivatives

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| Deprotonation | Lithium diisopropylamide (LDA) | Glycine Enolate | Generation of a potent α-carbon nucleophile. ubc.ca |

| Alkylation | Benzyl (B1604629) bromide (or other alkyl halides) | α-Alkylated Glycine Derivative | Introduction of a side chain via SN2 reaction. nih.gov |

| Condensation | Aldehydes/Ketones | β-Hydroxy-α-amino Acid Derivative | Formation of a new C-C bond via an aldol-type reaction. |

Modern synthetic chemistry has introduced radical-based strategies to functionalize the α-carbon of glycine derivatives. Among the most innovative are radical-polar crossover (RPC) mechanisms, which combine the reactivity of radical intermediates with polar, ionic steps. These reactions are often initiated by photoredox catalysis or chemical oxidants. acs.orgnih.gov

A general mechanism for a radical-polar crossover reaction involving a glycine derivative proceeds as follows:

Radical Generation: A single-electron transfer (SET) event, often mediated by a photocatalyst or a chemical oxidant like potassium persulfate (K₂S₂O₈), generates a radical at the α-carbon of the glycine derivative.

Radical Reaction: The α-amino radical can engage in reactions such as addition to an alkene.

Polar Crossover: The resulting radical intermediate is then oxidized (in an oxidative RPC) or reduced (in a reductive RPC) to form a polar species. nih.govbeilstein-journals.org In oxidative processes, the α-amino radical can be further oxidized to an electrophilic iminium cation equivalent.

Ionic Termination: This ionic intermediate is then trapped by a nucleophile or undergoes a rearrangement/cyclization to yield the final product. nih.gov

For instance, a K₂S₂O₈-mediated dehydrogenative cross-coupling between N,N-dimethylenaminones and glycine derivatives proceeds via a SET mechanism that generates both enaminone radicals and α-amino radicals for subsequent coupling. In some cases, the initially formed glycine radical can be further oxidized to an electrophilic imine, which then reacts with nucleophiles. This dynamic radical capture ensures high efficiency and operational simplicity. The combination of photocatalytic substrate activation and copper(II)-mediated radical oxidation represents a powerful strategy to address long-standing challenges in catalytic oxidation. acs.org

Table 2: Comparison of Radical-Polar Crossover Strategies for Glycine Derivatives

| Strategy | Initiation Method | Key Intermediate(s) | Key Transformation |

|---|---|---|---|

| Visible-Light Photoredox | Photocatalyst (e.g., Ir, Ru complexes) + Light | α-Amino Radical, Iminium Cation | Side-chain introduction via addition to alkenes. |

| Chemical Oxidation | K₂S₂O₈ | α-Amino Radical, Enaminone Radical | C(sp²)–H/C(sp³)–H radical-radical cross-dehydrogenative coupling. |

| Copper-Mediated Photoredox | Photocatalyst + Cu(II) salt | Alkyl Radical, Carbocation | Oxidative heterofunctionalization of alkenes. acs.org |

| Photoredox RPC Annulation | Photocatalyst + Light | Alkyl Radical, Amide Anion | Synthesis of saturated nitrogen heterocycles. nih.gov |

Detailed Mechanisms of Deprotonation-Mediated Alkylation and Condensation

Mechanisms of Cleavage and Deprotection

The benzyl groups on the nitrogen atom of this compound serve as protecting groups that often need to be removed to unmask the secondary amine or to facilitate further transformations. This deprotection can be achieved through acid-catalyzed or reductive pathways.

The cleavage of N-acyl and C-terminal amide bonds in sterically hindered N-alkyl-α,α-dialkylglycine derivatives under acidic conditions proceeds through a well-established mechanism involving an oxazolonium ion intermediate. nih.govresearchgate.netresearchgate.net This pathway is particularly relevant for derivatives synthesized via the Ugi four-component reaction. nih.govresearchgate.net

The mechanism of acidolysis is as follows:

Protonation: The reaction is initiated by the protonation of the amide nitrogen or carbonyl oxygen.

Intramolecular Cyclization: The lone pair of electrons on the nitrogen attacks the adjacent amide carbonyl carbon, forming a tetrahedral intermediate. nih.gov

Formation of Oxazolonium Ion: The tetrahedral intermediate collapses, eliminating the C-terminal amide group and forming a five-membered oxazolonium ring. researchgate.net The ease of formation of this intermediate is the rate-determining factor for the cleavage. nih.govresearchgate.net

Hydrolysis: The oxazolonium ion is subsequently hydrolyzed by water to yield the final carboxylic acid product.

The rate of this acid-catalyzed cleavage is highly dependent on the structure of the glycine derivative. Factors that increase the rate of acidolysis include electron-donating groups on N-terminal aromatic amines, flexible acyl chains (like glycine itself), and the presence of cyclic motifs that restrict conformation. nih.govresearchgate.net These features facilitate the formation of the oxazolonium ion by promoting the necessary proximity of the reacting groups. researchgate.net

Table 3: Structural Factors Influencing the Rate of Acidolysis via Oxazolonium Ion Formation

| Structural Feature | Effect on Acidolysis Rate | Mechanistic Rationale |

|---|---|---|

| Electron-donating groups on N-aryl amine | Increase | Stabilizes the transition state for oxazolonium ion formation. nih.govresearchgate.net |

| Flexible N-acyl chains (e.g., Gly) | Increase | Allows the system to more easily adopt the cis conformation required for cyclization. nih.gov |

| Bulky/cyclic groups at the α-carbon | Increase | Steric restriction favors the conformation leading to the oxazolinium ion. nih.gov |

| Electron-withdrawing groups | Decrease | Destabilizes the positive charge developing during the formation of the oxazolonium ion. |

The most common method for removing the N-benzyl groups from this compound is catalytic hydrogenolysis. This reaction involves the reductive cleavage of the carbon-nitrogen bonds using hydrogen gas in the presence of a metal catalyst.

The typical mechanism for hydrogenolysis is:

Adsorption: Both the this compound substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst (commonly Palladium on carbon, Pd/C, or a Nickel-based catalyst). researchgate.net

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, forming reactive metal-hydride species on its surface.

C-N Bond Cleavage: The benzylic C-N bond is cleaved through a series of steps involving insertion of the metal into the C-N bond and subsequent reductive elimination, which transfers hydrogen atoms to both the carbon and nitrogen, releasing toluene (B28343) and the deprotected glycine derivative.

Efficient, additive-free nickel-based heterogeneous catalysts have been developed for both O- and N-debenzylation reactions using dihydrogen as the reductant, avoiding over-hydrogenation of aromatic rings. researchgate.net However, the reaction can sometimes be challenging. For example, attempted hydrogenolysis of an this compound amide in methanol (B129727) showed that other reactions, such as hemiaminal reduction or alkoxide exchange, could compete with the intended benzyl group cleavage. cuni.cz

Acidolysis Pathways of N-Alkyl-α,α-dialkylglycine Derivatives via Oxazolonium Ion Intermediates

Mechanisms in Imminium Salt Formation and Reactivity

This compound derivatives can be transformed into electrophilic iminium salt intermediates, which are valuable for constructing new chemical bonds. This transformation is typically achieved through oxidation.

As seen in radical-polar crossover mechanisms, the single-electron oxidation of a glycine derivative generates an α-amino radical. A second oxidation of this radical species leads to the formation of a highly electrophilic iminium cation. This iminium ion can then be attacked by a wide range of nucleophiles or participate in tandem cyclization reactions.

The reactivity of related quaternary ammonium (B1175870) salts has also been explored. In a tandem palladium/isothiourea relay catalysis designed to synthesize α-amino acid derivatives, an allylic ammonium salt is formed as a key intermediate. acs.org However, it was noted that this compound ester was unreactive under these specific conditions, with the starting material being recovered unchanged. acs.org This highlights that while the formation of positively charged nitrogen intermediates is a viable strategy, its success is highly dependent on the specific substrate and catalytic system. The reactivity of related N-benzylpyridinium salts in photoredox-induced couplings further demonstrates the utility of such cationic intermediates in complex chemical transformations. researchgate.net

Proposed Mechanisms for N,N-Dibenzylimminium Salt Generation

The N,N-Dibenzylimminium cation is a reactive intermediate that can be generated from this compound through decarboxylation. This process is a crucial step that transforms the amino acid into a synthetically useful electrophile. The primary proposed mechanism involves oxidative decarboxylation.

In this pathway, the initial step is a one-electron oxidation of the carboxylate anion of this compound. This oxidation is followed by a rapid decarboxylation, losing CO2 to form a radical intermediate. Subsequent oxidation of this radical species yields the stable N,N-Dibenzylimminium cation. This electrochemical approach, often referred to as non-Kolbe electrolysis, is a recognized method for converting α-amino acids into N-acyliminium ions and related cations. icm.edu.pl The process can be initiated using electrochemical methods or chemical oxidants. For instance, ceric ammonium nitrate (B79036) (CAN) is known to effect the oxidation of N-benzyl tertiary amines, proceeding through a single electron transfer from the nitrogen atom, which can facilitate the formation of iminium intermediates. researchgate.net

Another related method involves the reaction of the amino acid with a carbonyl compound, such as an aldehyde or ketone, to form an imine or iminium ion, which then undergoes thermal decarboxylation. google.com While this is a general strategy for amino acid decarboxylation, the direct oxidative decarboxylation of this compound is a more direct route to the corresponding iminium salt. researchgate.net The generated N,N-Dibenzylimminium ion is a powerful electrophile that can be trapped by various nucleophiles.

Table 1: Proposed Mechanistic Steps for N,N-Dibenzylimminium Salt Generation

| Step | Description | Intermediate Species |

| 1. Oxidation | One-electron oxidation of the this compound carboxylate. | Carboxyl radical |

| 2. Decarboxylation | Loss of carbon dioxide from the carboxyl radical. | α-Amino radical |

| 3. Second Oxidation | Oxidation of the α-amino radical. | N,N-Dibenzylimminium cation |

Synthetic Utilization and Reactivity Mechanisms of N-Acyliminium-Type Cations Derived from this compound

N-Acyliminium cations are highly reactive intermediates extensively used in organic synthesis for α-amidoalkylation reactions, which involve the formation of carbon-carbon or carbon-heteroatom bonds at the α-position to the nitrogen atom. nih.govmmu.ac.uk These electrophilic species are typically generated in situ from stable precursors derived from this compound, such as N-acyl-N,N-dibenzylglycine derivatives, N-(1-methoxyalkyl)amides, or α-amido sulfones. icm.edu.plnih.gov

The generation of N-acyliminium ions from these precursors often requires activation by a Brønsted or Lewis acid. nih.gov However, certain precursors, like 1-(N-acylamino)alkyltriarylphosphonium salts, can generate N-acyliminium cations spontaneously under catalyst-free conditions due to the activating effect of the positively charged phosphonium (B103445) group. nih.gov Electrochemical methods, such as the Shono oxidation, provide another powerful route by the anodic oxidation of N-acyl derivatives of this compound. icm.edu.plmmu.ac.uk This method can be conducted under "cation pool" conditions, where the N-acyliminium ion is accumulated at low temperatures before the addition of a nucleophile, which is advantageous when the nucleophile itself is sensitive to oxidation. mmu.ac.ukbeilstein-journals.org

Once generated, the N-acyliminium ion derived from this compound acts as a potent electrophile. Its reactivity is centered on the α-amidoalkylation of a wide range of nucleophiles. nih.gov These include:

C-Nucleophiles : Silyl (B83357) enolates, enamines, organometallic reagents, and electron-rich aromatic and heterocyclic compounds readily attack the iminium carbon, leading to the formation of new carbon-carbon bonds. nih.govbeilstein-journals.org For example, the reaction with silyl enolates proceeds via the formation of a silyloxy-substituted carbenium ion, which quickly desilylates to yield β-amino carbonyl compounds. nih.gov

Heteronucleophiles : Alcohols, thiols, and amines can also act as nucleophiles, resulting in the formation of α-amido ethers, thioethers, and aminals, respectively.

A specific application involves the acidolysis of N-acyl-α,α-dibenzylglycine cyclohexylamide derivatives. Studies have shown that the cleavage of the C-terminal amide bond in these compounds proceeds through a cyclic oxazolonium ion intermediate, which is a type of N-acyliminium species. mdpi.com This confirms that cyclization pathways are also a key aspect of the reactivity of these intermediates. The stability and reactivity of these cyclic N-acyliminium ions can influence the stereochemical outcome of nucleophilic additions. beilstein-journals.org

Table 2: Reactivity of N-Acyliminium Cations from this compound Derivatives

| Precursor Type | Generation Method | Nucleophile | Product Type |

| N-Acyl-N,N-dibenzylglycine Amide | Electrochemical Oxidation (Shono) | Silyl Enolate | β-Amino Ketone/Ester |

| N-Acyl-N,N-dibenzylglycine Ester | Lewis Acid Catalysis | Aromatic Compound | α-Amidoalkylated Arene |

| 1-(N-Acylamino)alkyl Phosphonium Salt | Spontaneous/Thermal | Allylsilane | Homoallylic Amine Derivative |

| N-Acyl-α,α-dibenzylglycine Amide | Acidolysis | Intramolecular (amide) | Oxazolonium Ion |

The versatility of N-acyliminium ions generated from this compound derivatives makes them valuable intermediates for constructing complex molecular architectures, particularly for the synthesis of modified amino acids and peptide structures. nih.gov

Stereochemical Aspects and Asymmetric Synthesis Applications

N,N-Dibenzylglycine as a Chiral Auxiliary Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. While this compound itself is achiral, it serves as a versatile precursor for the synthesis of molecules that can act as effective chiral auxiliaries. Its ethyl ester, this compound ethyl ester, is noted for its potential utility in asymmetric synthesis, where it can be chemically modified to produce enantiomerically pure compounds. chemimpex.com

A notable application involves the conversion of this compound into chiral 2-(aminomethyl)oxazolines. In one synthetic route, this compound is used as the starting material to prepare these heterocyclic compounds. The oxazoline (B21484) ring is derived from a chiral amino alcohol, such as (R)-phenylglycinol, thereby introducing the element of chirality. psu.edu The resulting chiral oxazoline, which now contains the dibenzylamino moiety, can then be used to direct subsequent reactions. For instance, when the tertiary carbamate (B1207046) derivative of this oxazoline is deprotonated and reacted with an alkyl halide, it exhibits moderate diastereoselectivity in the alkylation reaction. psu.edu This process demonstrates how the achiral this compound backbone can be fashioned into a chiral directing group, fulfilling its role as a chiral auxiliary precursor.

Enantioselective Transformations Utilizing this compound Derivatives

Enantioselective transformations are critical for producing single enantiomers of chiral molecules, a common requirement in the pharmaceutical industry. Derivatives of this compound have been explored as substrates in advanced catalytic methods aimed at achieving high levels of enantioselectivity.

A sophisticated method for the enantioselective synthesis of α-amino acid derivatives involves a tandem relay catalysis system that utilizes both palladium (Pd) and a chiral isothiourea organocatalyst. acs.orgnih.gov This process typically begins with a Pd-catalyzed allylic amination of an allylic phosphate (B84403) with a glycine (B1666218) ester, which forms a quaternary allylic ammonium (B1175870) salt in situ. acs.orgnih.gov This intermediate then undergoes an enantioselective acs.orgbeilstein-journals.org-sigmatropic rearrangement catalyzed by the chiral isothiourea, yielding α-amino acid derivatives with two adjacent stereocenters in high yield and stereoselectivity. nih.gov

The scope of this reaction has been tested with various N-substituents on the glycine ester. While cyclic N-substituents like pyrrolidinyl were well-tolerated, an important limitation was discovered when using glycine esters with symmetrical N,N-dialkyl groups. acs.org Specifically, the use of This compound ester under the optimized reaction conditions was unsuccessful, resulting in the recovery of unreacted starting materials. acs.orgnih.gov This finding indicates that the steric bulk or electronic properties of the two benzyl (B1604629) groups on the nitrogen atom impede one or more steps in the catalytic cycle, highlighting the specific structural requirements for substrates in this dual catalytic system.

Table 1: Substrate Scope in Tandem Pd/Isothiourea Relay Catalysis

| N-Substituent on Glycine Ester | Reactivity/Outcome | Reference |

|---|---|---|

| N,N-Dimethyl | Successful reaction | acs.org |

| N-Pyrrolidinyl | Successful reaction, 75% yield, single stereoisomer | acs.org |

| N-Piperidinyl | Lower yield (33%) and diastereoselectivity | acs.org |

| N,N-Dibenzyl | Unreactive, starting material recovered | acs.orgnih.gov |

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. This process combines a rapid, continuous racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers.

In the context of amino acid chemistry, DKR has been applied to the synthesis of enantiomerically pure products. While the direct application of DKR to this compound is not extensively detailed in the literature, related processes highlight the potential of this strategy. For instance, research has demonstrated the enantioselective synthesis of β-dibenzylamino alcohols through a dynamic kinetic resolution process, indicating that the dibenzylamino structural motif is compatible with DKR conditions. capes.gov.br The general principle involves the in-situ racemization of a chiral substrate, often catalyzed by a metal complex or an enzyme, coupled with an irreversible enantioselective transformation, such as an acylation or reduction, to furnish a single enantiomer of the product in high yield and enantiomeric excess.

Tandem Palladium and Isothiourea Relay Catalysis for Enantioselective α-Amino Acid Derivatives

Diastereoselective Control in this compound-Mediated Reactions

The enolate chemistry of this compound esters provides a pathway for diastereoselective carbon-carbon bond formation. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the α-carbon of an this compound ester becomes nucleophilic and can participate in alkylation and condensation reactions with various electrophiles. researchgate.netresearchgate.netresearchgate.net When the substrate or the electrophile contains a chiral center, the reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer over others.

The level of diastereocontrol can be influenced by the specific structure of the reactants and the reaction conditions. For example, the alkylation of chiral 2-(aminomethyl)oxazolines derived from this compound and (R)-phenylglycinol has been investigated. psu.edu In these studies, the stereochemical outcome was dependent on the nature of the nitrogen atom's substituent.

When the nitrogen was part of a simple tertiary amine, alkylation of the corresponding enolate occurred with virtually no asymmetric induction. psu.edu

However, when the nitrogen was incorporated into a tertiary carbamate, alkylation proceeded with a moderate, yet significant, degree of diastereoselectivity. psu.edu

This difference suggests that the carbamate group can engage in chelation with the lithium counterion of the enolate, creating a more rigid, ordered transition state that biases the approach of the electrophile to one face of the enolate. psu.edu Such control is fundamental to the synthesis of complex molecules with multiple stereocenters, such as unnatural amino acids. cuni.cz

Table 2: Diastereoselectivity in Alkylation of this compound-Derived Oxazolines

| Derivative | N-Substituent | Diastereoselectivity | Reference |

|---|---|---|---|

| Oxazoline 3 | Tertiary Amine | No asymmetric induction | psu.edu |

Incorporation of this compound into Conformationally Restricted Peptides for Structural Control

The incorporation of modified amino acids into peptides is a widely used strategy to control their secondary structure (e.g., helices, turns, sheets) and to enhance their stability against enzymatic degradation. This is often achieved by using α,α-disubstituted amino acids, where the presence of two substituents on the α-carbon sterically restricts the available conformational space of the peptide backbone.

A prominent example of this is Cα,α-dibenzylglycine (Dbzg) , a structural isomer of this compound. The two bulky benzyl groups at the α-carbon of Dbzg severely limit the peptide backbone's rotational freedom, making it a powerful tool for designing conformationally constrained peptide analogs.

In contrast, there is a notable lack of studies in the scientific literature describing the use of This compound for the same purpose. In this compound, the benzyl groups are attached to the nitrogen atom, not the α-carbon. While N-alkylation of peptides can influence conformation, typically by promoting a cis amide bond, the primary strategy for imposing rigid structural constraints has focused on substitution at the α-carbon. Therefore, the application of this compound as a tool for inducing specific, restricted conformations in peptides is not a well-documented area of research.

Coordination Chemistry and Organometallic Applications

Synthesis and Characterization of N,O-Chelate Complexes with N,N-Dibenzylglycinate

The deprotonated form of N,N-dibenzylglycine, the glycinate, acts as a bidentate N,O-donor ligand. Research has demonstrated that reacting this compound with a palladium salt such as sodium tetrachloropalladate(II) (Na₂PdCl₄) in the presence of a base like sodium acetate (B1210297) (NaOAc) yields a bis-N,O chelate complex. cdnsciencepub.comrsc.org In this complex, two N,N-dibenzylglycinate ligands coordinate to a central palladium(II) ion. cdnsciencepub.com This type of N,O chelation is characteristic for amino acid anions when reacted with palladium. rsc.org

The coordination of the carboxylate group to the metal center is a key feature of these complexes. Spectroscopic analysis provides evidence for this bonding.

Table 1: Spectroscopic Data for Bis(N,N-dibenzylglycinato)palladium(II)

| Spectroscopic Technique | Characteristic Peak | Interpretation |

|---|

Orthopalladation and Cyclopalladated Complex Formation of this compound Esters

In contrast to the carboxylate, the ethyl ester of this compound undergoes a different reaction pathway with palladium(II) acetate (Pd(OAc)₂). This reaction results in the formation of a cyclopalladated, acetate-bridged dimeric complex. cdnsciencepub.comcapes.gov.br The process involves the activation of a C-H bond on one of the benzyl (B1604629) rings, leading to an intramolecular C,N-coordination known as orthopalladation or cyclometallation. cdnsciencepub.comrsc.org This demonstrates a shift in coordination behavior from N,O-chelation with the anion to C,N-cyclometallation with the ester derivative. cdnsciencepub.comrsc.org

The resulting complex features two palladium centers bridged by acetate ligands, with each palladium atom also coordinated to the nitrogen of the amino ester and a carbon atom of the palladated phenyl ring. cdnsciencepub.com

Table 2: Spectroscopic Data for the Cyclopalladated Complex of this compound Ethyl Ester

| Spectroscopic Technique | Characteristic Peak | Interpretation |

|---|

Role of this compound Derivatives as Ligands in Catalysis

While amino acids and their derivatives are widely explored as chiral ligands in transition metal catalysis, the application of this compound itself in this domain has shown limitations in specific contexts. mdpi.comacs.org In one study focused on developing a tandem palladium/isothiourea relay catalysis for the synthesis of α-amino acid derivatives, the this compound ester was tested as a substrate. acs.org However, it was found to be unreactive under the standard reaction conditions, with the starting material being recovered. acs.org

Despite this, there is significant interest in modifying this compound derivatives to create more complex and potentially useful ligands. nih.gov Methodologies have been developed to introduce various aryl groups into the this compound structure via the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This "Building Block Approach" allows for the generation of a library of functionalized this compound derivatives, which could serve as precursors for new ligands in catalytic applications. nih.gov

Structural Analysis of this compound Metal Complexes via X-ray Diffraction

The definitive structures of metal complexes are often elucidated through single-crystal X-ray diffraction. The structures of several palladium complexes involving this compound and related derivatives have been successfully determined using this technique. cdnsciencepub.com

Computational and Theoretical Studies on N,n Dibenzylglycine

Quantum Chemical Calculations of Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the complex potential energy surface of N,N-Dibenzylglycine derivatives. These studies reveal the molecule's inherent conformational preferences, which are governed by a delicate balance of intramolecular forces.

To understand the conformational behavior of this compound within a peptide environment, computational chemists often study its N-acetyl-N'-methylamide derivative (Ac-Dbzg-NHMe). This capped dipeptide mimics the steric and electronic environment of a residue within a polypeptide chain.

A comprehensive study utilizing DFT calculations at the B3LYP/6-31+G(d,p) level of theory has systematically explored the potential energy surface of Ac-Dbzg-NHMe. nih.govresearchgate.net This investigation identified a remarkable 46 distinct minimum energy conformations, indicating a significant degree of flexibility conferred by the benzyl (B1604629) side chains. nih.gov However, the vast majority of these conformations are energetically unfavorable. Of the 46 minima, only nine were found to have a relative energy of less than 5.0 kcal/mol compared to the global minimum, making them potentially accessible under standard conditions. researchgate.netmdpi.com

These nine stable conformations fall into three main backbone structural families, as defined by their (φ,ψ) dihedral angles on a Ramachandran plot:

C₅ Conformations: Three structures adopt a fully extended C₅ arrangement (a five-membered hydrogen-bonded ring), characterized by φ,ψ angles around 180°, 180°. researchgate.net

C₇ Conformations: Five structures feature a folded C₇ conformation (a seven-membered hydrogen-bonded ring), with φ,ψ angles approximating either (60°, -60°) or (-60°, 60°). researchgate.net

α' Conformation: A single structure was identified in an α' conformation, with φ,ψ angles near 180°, ±60°. researchgate.net

The substitution of phenyl groups in the related Cα,α-diphenylglycine with benzyl groups in Dbzg was found to enhance conformational flexibility. This is attributed to a reduction in the peptide backbone strain and an alleviation of repulsive interactions between the aromatic rings' π-electron density and the lone pairs of the carbonyl oxygen atoms. researchgate.netmdpi.com

| Conformation | Relative Energy (kcal/mol) | Backbone Type |

|---|---|---|

| C₇-I | 0.0 | C₇ |

| C₇-II | 1.4 | C₇ |

| C₅-I | 1.8 | C₅ |

| α'-I | 2.9 | α' |

| C₅-II | 3.1 | C₅ |

| C₅-III | 3.8 | C₅ |

| C₇-III | 3.9 | C₇ |

| C₇-IV | 4.1 | C₇ |

| C₇-V | 4.7 | C₇ |

The stability of the various conformations of Ac-Dbzg-NHMe is not solely dependent on the backbone dihedral angles but is significantly influenced by a network of weak, non-covalent interactions. researchgate.net These include classical intramolecular hydrogen bonds and less conventional N-H…π interactions.

Intramolecular Hydrogen Bonds: These interactions occur between backbone amide groups. In C₇ conformations, a hydrogen bond forms between the C=O group of the acetyl cap and the N-H group of the N-methylamide tail, creating the characteristic seven-membered ring. researchgate.net In C₅ conformations, the hydrogen bond is between the C=O of the Dbzg residue and the N-H of the N-methylamide group, forming a five-membered ring. nih.gov

N-H…π Interactions: A crucial stabilizing factor for many of the low-energy conformations is the interaction between an amide proton (N-H) and the electron-rich π-cloud of one of the benzyl side chains. researchgate.netmdpi.com For instance, the global minimum conformation, C₇-I, is stabilized by both a C₇ hydrogen bond and an N-H…π interaction involving the Dbzg residue's N-H group and a benzyl ring. nih.gov The geometric parameters for this interaction in the C₇-I conformation were calculated to be a hydrogen-to-ring-center distance (d(H···ring)) of 3.297 Å and an angle (θ) of 17.4° between the N-H bond and the aromatic ring plane. nih.gov

Some conformations are stabilized by multiple such interactions. The α'-I structure, for example, lacks a traditional backbone hydrogen bond but is stabilized by two distinct N-H…π interactions. nih.gov Conversely, steric hindrance or unfavorable electronic repulsion between the carbonyl lone pairs and the π-clouds can destabilize certain arrangements, even if they contain these stabilizing motifs. researchgate.net

| Conformation | Backbone H-Bond Type | N-H…π Interaction(s) Present | Geometric Parameters of a Key N-H…π Interaction (d(H···Ph), θ) |

|---|---|---|---|

| C₇-I | C₇ | Yes | 3.297 Å, 17.4° |

| C₇-II | C₇ | Yes | 3.259 Å, 16.4° |

| C₅-I | C₅ | Yes | Not specified |

| α'-I | None | Yes (two) | 3.092 Å, 5.2° and 3.834 Å, 26.5° |

Density Functional Theory (DFT) Applications to N-acetyl-N'-methylamide Derivatives of this compound

Molecular Dynamics Simulations for Peptide Backbone Rigidity and Conformation

The incorporation of α,α-disubstituted amino acids like this compound into peptides is a well-known strategy for inducing conformational rigidity. researchgate.netnih.gov The presence of two bulky benzyl groups at the Cα position severely restricts the available conformational space (the φ and ψ dihedral angles) of the peptide backbone. nih.gov This steric hindrance limits the peptide's ability to adopt a wide range of structures, often favoring specific secondary structures like extended C₅ conformations or folded C₇ turns. nih.govresearchgate.net

While DFT calculations provide a static picture of the minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the peptide's behavior over time in a simulated physiological environment. For accurate MD simulations of peptides containing non-standard residues like Dbzg, the development of a specific and consistent set of force field parameters is a critical prerequisite. researchgate.net These parameters, which define bond lengths, angles, dihedrals, and non-bonded interactions, are typically derived from high-level quantum calculations and validated against experimental data. researchgate.netfrontiersin.org

Although specific MD simulation studies focused exclusively on this compound were not found in the search results, the principles are well-established. MD simulations carried out on peptides with other Cα,α-dialkylated residues have demonstrated that the conformational flexibility is significantly restricted by the size and volume of the side chains. researchgate.net For Dbzg, it is expected that MD simulations would show limited fluctuations of the backbone φ and ψ angles around the low-energy regions identified by DFT. The simulations would likely reveal a peptide backbone that is more rigid compared to peptides containing simpler residues like alanine (B10760859) or even single-benzyl substituted phenylalanine, thus validating its use as a building block for constructing peptides with controlled, predictable folds. nih.govresearchgate.net

Mechanistic Computational Investigations

Beyond conformational analysis, computational methods are employed to explore the reaction mechanisms involving this compound. These investigations can map out the energy landscape of a chemical transformation, identifying the most likely pathways, transition states, and the influence of the surrounding environment.

This compound esters are known to participate in reactions such as alkylations and condensations at the α-carbon atom following deprotonation. researchgate.net A common reaction involves the deprotonation of an this compound ester to form an enolate, which can then act as a nucleophile, attacking various electrophiles. researchgate.net

While specific DFT studies detailing the complete energy profiles and transition state structures for these reactions were not identified in the search results, the methodology for such an investigation is well-defined in computational chemistry. bonvinlab.orgmit.edu A typical computational study would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound ester and a base), intermediates (the enolate), and products (the α-alkylated amino acid) are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the lowest energy reaction path. This involves finding a first-order saddle point on the potential energy surface.

Energy Profile Construction: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. alljournals.cn

For the alkylation of an this compound ester, a computational study would likely model the initial deprotonation by a base (like sodium amide), calculating the energy barrier for proton abstraction. nih.gov It would then model the subsequent nucleophilic attack of the resulting enolate on an electrophile (e.g., an alkyl halide), locating the transition state for this C-C bond-forming step. nih.gov Such calculations would provide fundamental insights into the reaction's kinetics and thermodynamics.

The surrounding environment, particularly the solvent, can have a profound impact on both the conformational equilibrium and the reactivity of a molecule. Computational models, such as the Self-Consistent Reaction-Field (SCRF) method, can simulate these effects by treating the solvent as a polarizable continuum. nih.gov

Studies on Ac-Dbzg-NHMe have shown that the relative stability of its conformers is highly dependent on the solvent's polarity. researchgate.net Conformational free energies were calculated in five different environments: the gas phase, carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), methanol (B129727) (CH₃OH), and water (H₂O). researchgate.net

In the gas phase, four distinct minima (two C₅ and two C₇) are energetically accessible at room temperature. researchgate.net However, as the solvent polarity increases, the conformational landscape changes dramatically. Solute-solvent interactions become dominant, and one specific conformation, C₅-II, is so strongly stabilized in solution that it becomes the overwhelmingly predominant structure. nih.gov According to a Boltzmann distribution analysis, the population of the C₅-II conformation increases from 63% in the gas phase to 95% in CCl₄, 99% in CHCl₃, and effectively 100% in both methanol and water. nih.gov This demonstrates that polar solvents can "lock" the molecule into a single, extended conformation, a critical consideration for peptide design.

| Conformation | Gas Phase | Carbon Tetrachloride | Chloroform | Methanol | Water |

|---|---|---|---|---|---|

| C₇-I | 0.0 | 1.5 | 3.0 | 3.7 | 3.8 |

| C₇-II | 1.0 | 1.9 | 2.8 | 3.2 | 3.3 |

| C₅-I | 1.3 | 1.1 | 1.6 | 1.9 | 2.0 |

| α'-I | 2.9 | 3.3 | 4.0 | 4.4 | 4.5 |

| C₅-II | -0.4 | -0.8 | -1.8 | -2.5 | -2.6 |

*Note: Negative value for C₅-II indicates it becomes the global minimum in the gas phase when free energies are considered.

Advanced Derivatization and Functionalization Strategies

Site-Specific Modification of the Dibenzylglycine Scaffold via Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has proven to be a highly effective method for the site-specific modification of the N,N-Dibenzylglycine scaffold. nih.govnih.gov This palladium-catalyzed reaction allows for the introduction of various aryl groups onto the dibenzylglycine framework, significantly expanding the diversity of accessible derivatives. nih.gov

The process typically begins with the synthesis of a dibenzylglycine derivative containing a reactive handle, such as a bromo group, on one or both of the benzyl (B1604629) rings. This is often achieved through the alkylation of ethyl isocyanoacetate with appropriately substituted benzyl bromides. nih.gov The resulting brominated this compound derivative can then be subjected to Suzuki-Miyaura coupling conditions with a range of arylboronic acids. This "Building Block Approach" facilitates the generation of a library of derivatives with varied electronic and steric properties. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Dibenzylglycine Derivatives

| Starting Material | Coupling Partner (ArB(OH)₂) | Product | Application Focus |

| Ethyl 2-(dibenzylamino)-2-(4-bromobenzyl)acetate | Phenylboronic acid | Ethyl 2-(dibenzylamino)-2-(4-phenylbenzyl)acetate | Combinatorial Synthesis, QSAR studies |

| Ethyl 2-(dibenzylamino)-2-(3-bromobenzyl)acetate | 4-Methoxyphenylboronic acid | Ethyl 2-(dibenzylamino)-2-(3-(4-methoxyphenyl)benzyl)acetate | Combinatorial Synthesis, QSAR studies |

| Diethyl 2,2'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(2-(dibenzylamino)acetate) | N/A (Precursor for further coupling) | N/A | Combinatorial Synthesis, QSAR studies |

This table is illustrative and based on the principles of the Suzuki-Miyaura reaction as applied to similar scaffolds.

Another significant cross-coupling strategy involves the orthopalladation of this compound ethyl ester. cdnsciencepub.comresearchgate.net Treatment with palladium acetate (B1210297) leads to the formation of a bimetallic, acetate-bridged complex. cdnsciencepub.comresearchgate.net This cyclopalladated intermediate represents a key activation of the benzyl C-H bond, opening avenues for further functionalization at a specific position.

Introduction of Diverse Functionalities into this compound Derivatives

Beyond aryl groups, a variety of other functionalities can be introduced into the this compound framework, enhancing its utility. The core structure can be synthesized using starting materials like ethyl isocyanoacetate, which serves as a glycine (B1666218) equivalent. nih.gov

Functionalization strategies include:

Alkylation: The synthesis of α,α-dibenzylglycine derivatives can be achieved by alkylating ethyl isocyanoacetate with different benzyl bromide derivatives, allowing for the incorporation of substituents on the aromatic rings from the outset. nih.gov

Coordination Chemistry: this compound and its esters can act as ligands for transition metals. For instance, it forms a bis-N,O chelate with sodium tetrachloropalladate(II) and sodium acetate. cdnsciencepub.comresearchgate.net This coordination behavior can be exploited to direct further reactions or to create complexes with specific catalytic or biological properties.

Oxidative Modifications: While not extensively detailed for this compound itself in the provided context, related glycine derivatives can undergo selective side-chain introduction through methods like enolate chemistry. cuni.cz This suggests potential pathways for introducing oxygen-containing functionalities.

The ability to generate a wide array of derivatives makes this compound a valuable scaffold for creating molecules with tailored properties for applications in medicinal chemistry and material science. nih.gov

Applications in Combinatorial Synthesis Libraries (Methodological Focus)

The systematic and efficient methodologies for modifying the this compound scaffold make it an excellent candidate for the construction of combinatorial libraries. nih.govuomustansiriyah.edu.iq Combinatorial chemistry aims to generate a large number of compounds in a parallel fashion, which can then be screened for desired activities. uomustansiriyah.edu.iqjetir.org

The "Building Block Approach" utilizing the Suzuki-Miyaura cross-coupling reaction is particularly well-suited for combinatorial synthesis. nih.gov By starting with a common this compound precursor containing reactive sites (e.g., bromo groups), a diverse library can be rapidly assembled by reacting it with a collection of different boronic acids. nih.gov This parallel synthesis approach allows for the efficient exploration of the chemical space around the dibenzylglycine core.

Table 2: Methodological Framework for Combinatorial Library Synthesis using this compound

| Step | Description | Key Reagents/Techniques | Desired Outcome |

| 1. Scaffold Synthesis | Preparation of a key this compound intermediate with handles for diversification. | Ethyl isocyanoacetate, substituted benzyl bromides. | A common precursor for parallel reactions. |

| 2. Diversification | Parallel reaction of the scaffold with a library of building blocks. | Suzuki-Miyaura cross-coupling, various arylboronic acids, palladium catalyst. | A library of structurally related this compound derivatives. |

| 3. Screening | High-throughput screening of the library for biological or chemical properties. | Various bioassays or analytical techniques. | Identification of active compounds or "hits". |

| 4. Deconvolution | If mixtures are synthesized, identifying the active compound within the mixture. | Iterative resynthesis and screening of smaller sub-libraries. | Isolation and characterization of the most potent derivative(s). |

This methodological focus on creating libraries of this compound derivatives is valuable for quantitative structure-activity relationship (QSAR) studies, where the systematic variation of substituents helps to elucidate the relationship between chemical structure and biological activity. nih.gov

Strategic Use of this compound in Linker and Protecting Group Chemistry for Peptide Synthesis

The unique properties of this compound and its derivatives lend themselves to strategic applications in the complex field of peptide synthesis, particularly in the design of linkers and protecting groups.

The dibenzyl (Dbz) group can be part of a linker system for solid-phase peptide synthesis (SPPS), especially for the preparation of peptide thioesters. sigmaaldrich.com These thioesters are crucial intermediates for native chemical ligation (NCL), a powerful method for constructing large peptides and proteins. cem.com The Dbz linker can facilitate the cleavage of the peptide from the solid support to yield the required thioester. sigmaaldrich.com

In terms of protecting groups, the N,N-dibenzyl moiety itself can be considered a protecting group for the glycine nitrogen. google.com The benzyl groups are stable under a variety of reaction conditions but can be removed via hydrogenolysis. google.comcapes.gov.br This stability allows for selective manipulations at other parts of a molecule. For example, a process has been described for preparing N,N-dibenzyl glycyl-glycine, where the dibenzyl group protects the N-terminus during the coupling of the two glycine units. google.com The N-benzyl groups are generally stable to the alkaline or acidic conditions that might affect other protecting groups, offering an orthogonal protection strategy. google.com

The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions. researchgate.net The benzyloxycarbonyl (Cbz or Z) group, which contains a benzyl component, is a classic N-terminal protecting group that is stable to mild acid and base but is readily removed by catalytic hydrogenolysis. researchgate.net While distinct from the N,N-dibenzyl group on glycine, the chemistry of its removal is related and highlights the utility of benzyl-based protection in peptide chemistry.

Future Directions in N,n Dibenzylglycine Research

Development of Novel and Efficient Synthetic Routes for N,N-Dibenzylglycine and its Derivatives

While methods for the synthesis of this compound exist, future research will likely focus on developing more efficient, scalable, and versatile synthetic routes. A significant area of advancement lies in the modification of the dibenzylglycine core to create a diverse library of derivatives for applications in areas like quantitative structure-activity relationship (QSAR) studies.

A promising strategy that has been developed is the use of the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the introduction of various aryl groups onto the benzyl (B1604629) moieties of this compound derivatives. mdpi.com Researchers have successfully prepared a range of α,α-dibenzylglycine derivatives by first alkylating ethyl isocyanoacetate with different benzyl bromide derivatives, followed by the Suzuki-Miyaura coupling. mdpi.com This "Building Block Approach" is highly valuable as it enables the generation of a wide variety of derivatives with tailored electronic and steric properties. nih.gov

Future efforts in this area could explore:

Expansion of Coupling Chemistries: Investigating other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce an even broader range of functional groups.

Greener Synthetic Methods: Developing syntheses that utilize more environmentally benign solvents, catalysts, and reaction conditions, aligning with the principles of green chemistry.

Flow Chemistry: The adoption of continuous-flow systems for the synthesis of this compound and its derivatives could improve safety, scalability, and efficiency, particularly for industrial-scale production. scispace.com

Chemoenzymatic Routes: The integration of enzymatic steps could offer high selectivity and milder reaction conditions, providing a sustainable alternative to purely chemical methods for the synthesis of specific derivatives.

A summary of a key synthetic approach to this compound derivatives is presented in the table below.

| Starting Material | Key Reagent | Reaction Type | Product Type | Reference |

| Ethyl Isocyanoacetate | Substituted Benzyl Bromides | Alkylation | α,α-Dibenzylglycine Derivatives | mdpi.com |

| Bromo-substituted Dbzg Derivatives | Arylboronic Acids | Suzuki-Miyaura Coupling | Aryl-functionalized Dbzg Derivatives | nih.gov |

Exploration of New Catalytic Applications in Asymmetric Synthesis

The application of this compound and its derivatives in catalysis, particularly in asymmetric synthesis, is a nascent but promising field. The stereoselective synthesis of amino acids is of paramount importance for the creation of optically active pharmaceuticals and natural products. nih.gov While this compound itself is achiral, its derivatives can be designed to act as chiral ligands for metal-catalyzed reactions.

Future research in this domain could focus on several key areas:

Chiral Ligand Design: The synthesis of chiral this compound derivatives for use as ligands in transition-metal catalysis is a significant avenue for exploration. By introducing chirality into the benzyl side chains or by creating derivatives that can form stable, stereochemically defined complexes with metals, new asymmetric catalysts could be developed. The development of chiral N,N'-dioxide ligands from amino acids has shown great promise in asymmetric catalysis, and similar strategies could be applied to this compound.

Metal Complex Formation: this compound esters are known to form complexes with metals like palladium. researchgate.net For instance, the reaction of the ethyl ester of this compound with palladium(II) acetate (B1210297) yields a cyclopalladated acetate-bridged complex. researchgate.net The catalytic potential of such complexes in reactions like C-H activation or cross-coupling reactions warrants further investigation.

Organocatalysis: While one study noted that this compound ester was unreactive in a specific tandem relay catalysis involving an isothiourea organocatalyst, this does not preclude its potential in other organocatalytic systems. scispace.com Future work could explore its use as a precursor to new types of organocatalysts or as a substrate in reactions promoted by different classes of chiral organocatalysts.

The exploration of this compound in asymmetric catalysis is still in its early stages, but its structural features suggest a rich area for future discovery.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby accelerating the design of new synthetic routes and reactions. For this compound, advanced computational modeling represents a significant future direction.

Conformational Analysis: Detailed computational studies, such as those using Density Functional Theory (DFT), have already been employed to analyze the intrinsic conformational preferences of this compound derivatives. nih.gov For example, a study on the N-acetyl-N'-methylamide derivative of Cα,α-dibenzylglycine (Ac-Dbzg-NHMe) identified 46 distinct minimum energy conformations. scispace.comnih.gov Such studies reveal that the molecule's stability is influenced by intramolecular interactions like N-H···π bonds between the peptide backbone and the benzyl side chains. nih.gov Understanding these conformational preferences is crucial, as the three-dimensional structure of a molecule dictates its reactivity and how it interacts with other molecules.

Predictive Synthesis: Future research can leverage these fundamental computational insights for more applied purposes:

Reaction Outcome Prediction: Machine learning and AI models, such as Chemma, are being developed to predict the outcomes of chemical reactions, including yields and optimal conditions. arxiv.orgacs.org By training these models on datasets that include reactions involving this compound and its derivatives, it may become possible to predict the most effective synthetic routes without the need for extensive empirical screening.

Catalyst Design: Computational modeling can be used to design novel chiral ligands based on the this compound scaffold. By simulating the transition states of catalytic cycles, researchers can predict which ligand structures will lead to the highest enantioselectivity for a given reaction.

Quantum Feature-Based Reactivity Prediction: Emerging techniques that use quantum-computed features to create a "quantum fingerprint" of a molecule could be applied to predict the reactivity of various this compound derivatives. arxiv.org This could guide the synthesis of derivatives with specific electronic properties for materials science or medicinal chemistry applications.

The table below summarizes key computational approaches and their potential applications for this compound research.

| Computational Method | Application for this compound | Potential Outcome | Reference |

| Density Functional Theory (DFT) | Conformational analysis of derivatives | Understanding of stable geometries and intramolecular interactions | nih.gov |

| Machine Learning / AI | Prediction of reaction outcomes and conditions | Accelerated discovery of efficient synthetic routes | arxiv.orgacs.org |

| Molecular Dynamics (MD) | Simulation of behavior in different environments (e.g., solvents, biological systems) | Insight into solubility, stability, and interactions with biomolecules | acs.org |

Integration of this compound into Complex Molecular Architectures and Functional Materials

The unique steric and chemical properties of this compound make it an attractive building block for the construction of complex molecular architectures and functional materials. mdpi.com Its rigid structure can be used to impart specific conformational constraints, while the benzyl groups offer opportunities for π-π stacking interactions and further functionalization.

Polymers and Peptidomimetics:

Polypeptoids: this compound is an N-substituted glycine (B1666218), the monomer unit for a class of polymers known as polypeptoids. Polypeptoids are biomimetic polymers that have gained attention for their potential in drug delivery and materials science due to their stability and structural diversity. nih.gov Future research could focus on synthesizing homopolymers of this compound or copolymers with other N-substituted glycines to create materials with novel physical and chemical properties, such as thermal stability or self-assembly behavior.

Peptide Modification: The incorporation of α,α-disubstituted amino acids like this compound into peptides can enforce specific secondary structures (e.g., helices or turns) and increase resistance to proteolytic degradation. nih.gov The bulky dibenzyl groups can act as a conformational lock, and their π-systems can be exploited to study or induce π-π interactions within a peptide structure. nih.gov

Supramolecular Chemistry and Materials: